N1-(2,4-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,4-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C19H15F2N3O3 and its molecular weight is 371.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorinated Compounds and Anion Receptor Applications
One application in the realm of scientific research involves the use of fluorinated compounds, which includes structures similar to the query compound, in the development of neutral anion receptors. These receptors have shown augmented affinities and enhanced selectivities towards anions such as fluoride, chloride, or dihydrogen phosphate. A study highlighted the synthesis and application of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline compounds, demonstrating their enhanced binding affinities due to fluorination, which could be relevant to the structural motifs seen in N1-(2,4-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide (Anzenbacher et al., 2000).
Quinoline Derivatives and Pharmacological Potential
The compound's quinoline derivative aspect is significant in pharmacology, where quinoline structures are utilized in the synthesis of compounds with potential therapeutic benefits. For example, the synthesis of imidazo[1,5-a]quinoxaline amides and carbamates has been explored for their binding affinities to the GABAA/benzodiazepine receptor, indicating the versatility of quinoline derivatives in designing receptor-specific drugs (Tenbrink et al., 1994).
Antibacterial Applications
Research on 1-substituted quinoline derivatives has shown significant antibacterial activity and DNA-gyrase inhibition, emphasizing the potential of such compounds in antibacterial therapy. This suggests that derivatives of this compound could have applications in developing new antibacterial agents (Domagala et al., 1988).
Polymorphic Modifications for Medical Applications
Investigations into the polymorphic modifications of pyrroloquinoline derivatives, which possess strong diuretic properties, provide insight into the use of such compounds in treating hypertension. This area of research demonstrates the importance of structural and polymorphic studies in enhancing the therapeutic efficacy of potential hypertension remedies (Shishkina et al., 2018).
Neuropsychiatric and Neurological Disorder Treatment
The tetracyclic quinoxaline derivative ITI-007, featuring a structure related to the query compound, showcases the multifunctional drug candidate's potential in treating neuropsychiatric and neurological disorders. It exemplifies how the compound's scaffold can be utilized to develop drugs with potent 5-HT(2A) antagonist and dopamine D2 antagonist properties (Li et al., 2014).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3/c20-12-2-3-15(14(21)9-12)23-19(27)18(26)22-13-7-10-1-4-16(25)24-6-5-11(8-13)17(10)24/h2-3,7-9H,1,4-6H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSTWYUJQVJAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.